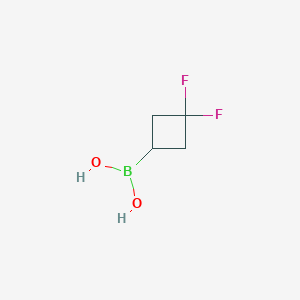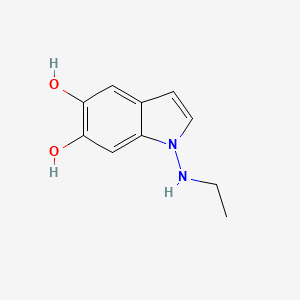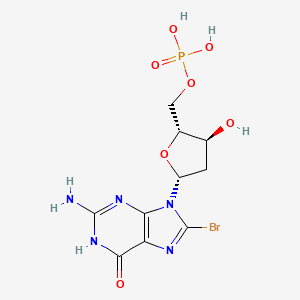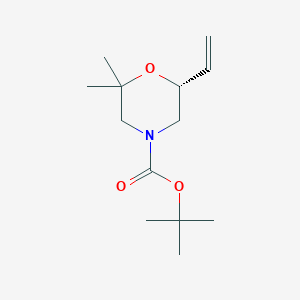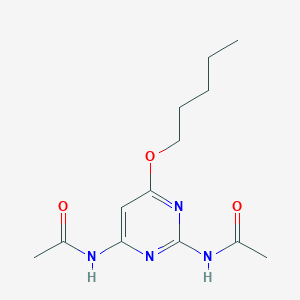
N,N'-(6-(Pentyloxy)pyrimidine-2,4-diyl)diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(6-(Pentyloxy)pyrimidine-2,4-diyl)diacetamide is a compound that features a pyrimidine ring substituted with a pentyloxy group at the 6-position and two acetamide groups at the 2- and 4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(6-(Pentyloxy)pyrimidine-2,4-diyl)diacetamide typically involves the reaction of 6-(pentyloxy)pyrimidine-2,4-diamine with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N’-(6-(Pentyloxy)pyrimidine-2,4-diyl)diacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the acetamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N,N’-(6-(Pentyloxy)pyrimidine-2,4-diyl)diacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N’-(6-(Pentyloxy)pyrimidine-2,4-diyl)diacetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with various substituents. Examples include:
- N,N’-(6-Methylpyrimidine-2,4-diyl)diacetamide
- N,N’-(6-Ethoxypyrimidine-2,4-diyl)diacetamide
Uniqueness
N,N’-(6-(Pentyloxy)pyrimidine-2,4-diyl)diacetamide is unique due to the presence of the pentyloxy group, which can influence its chemical properties and interactions. This uniqueness makes it a valuable compound for specific applications where other pyrimidine derivatives may not be as effective .
Properties
CAS No. |
189141-66-0 |
|---|---|
Molecular Formula |
C13H20N4O3 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-(2-acetamido-6-pentoxypyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C13H20N4O3/c1-4-5-6-7-20-12-8-11(14-9(2)18)16-13(17-12)15-10(3)19/h8H,4-7H2,1-3H3,(H2,14,15,16,17,18,19) |
InChI Key |
QFIIDCBRTAGMLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=NC(=NC(=C1)NC(=O)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1a-Methyl-7a-[(2Z)-3,7,11,15-tetramethylhexadec-2-en-1-yl]-1aH,2H,7H,7aH-naphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12933423.png)
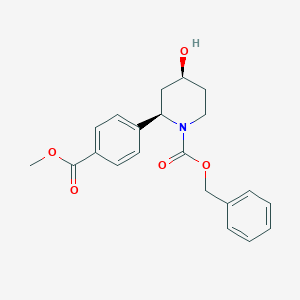
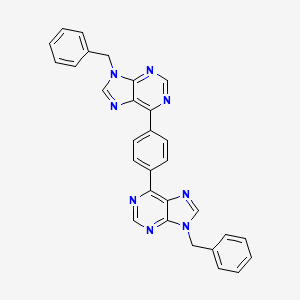
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutan-1-amine](/img/structure/B12933439.png)
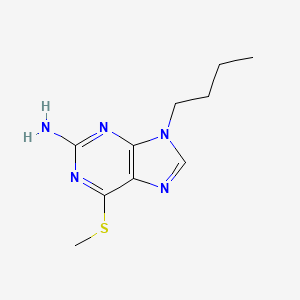


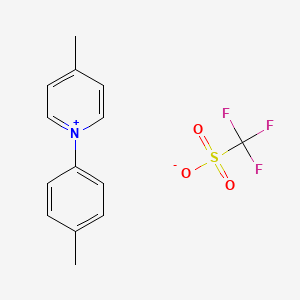
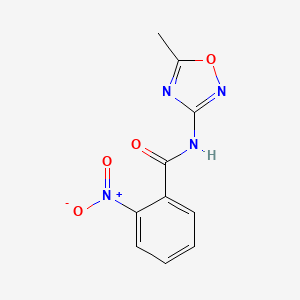
![2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole](/img/structure/B12933471.png)
